molecular formula C16H14N2OS2 B2451575 N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896348-05-3

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2451575
CAS No.: 896348-05-3
M. Wt: 314.42
InChI Key: OWECDBYDRFVOOV-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound with a complex structure that includes a benzothiazole ring and a benzamide group

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-3-8-13-14(9-10)21-16(17-13)18-15(19)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECDBYDRFVOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine group of 6-methylbenzo[d]thiazole-2-amine attacks the electrophilic carbonyl carbon of 4-(methylthio)benzoyl chloride, displacing chloride and forming the amide bond. Triethylamine is typically added to neutralize HCl byproduct, shifting equilibrium toward product formation.

Standard Protocol

  • Reagents :

    • 6-Methylbenzo[d]thiazole-2-amine (1.0 equiv)
    • 4-(Methylthio)benzoyl chloride (1.1 equiv)
    • Triethylamine (1.5 equiv)
    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.
  • Procedure :

    • Dissolve the amine in anhydrous DCM under nitrogen.
    • Add triethylamine dropwise, followed by slow addition of acyl chloride.
    • Stir at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and purify via recrystallization or column chromatography.
  • Yield :

    • Reported yields range from 65% to 85%, depending on purity of starting materials.

Alternative Methods Using Coupling Agents

HATU-Mediated Amide Formation

Carbodiimide-based agents like HATU facilitate coupling in polar aprotic solvents (e.g., DMSO or DMF):

  • Reagents :
    • 6-Methylbenzo[d]thiazole-2-amine
    • 4-(Methylthio)benzoic acid
    • HATU (1.2 equiv)
    • DIPEA (2.0 equiv).
  • Procedure :

    • Activate the carboxylic acid with HATU and DIPEA for 30 minutes.
    • Add amine and stir at room temperature for 4–6 hours.
    • Purify via HPLC or silica gel chromatography.
  • Yield :

    • Yields up to 78% reported for analogous benzothiazole amides.

EDC/DMAP Coupling

EDC with catalytic DMAP enhances reactivity in acetonitrile or DCM:

  • Reagents :
    • EDC (1.2 equiv)
    • DMAP (0.1 equiv)
    • 4-(Methylthio)benzoic acid
    • Amine.
  • Procedure :

    • Premix acid and EDC in anhydrous acetonitrile.
    • Add DMAP and amine, reflux for 6–7 hours.
    • Extract with ethyl acetate and purify via column chromatography.
  • Yield :

    • ~70% yield achieved for structurally similar compounds.

Optimization and Scalability Considerations

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) improve coupling agent efficiency but complicate purification.
  • Halogenated solvents (DCM) minimize side reactions in acyl chloride methods.

Temperature and Time

  • Room temperature suffices for acyl chloride reactions (12–24 hours).
  • Elevated temperatures (40–60°C) reduce reaction time to 4–6 hours for EDC-based methods.

Purification Techniques

  • Recrystallization : Preferred for high-purity products using ethanol/water mixtures.
  • Chromatography : Necessary for complex mixtures, with hexane/ethyl acetate gradients.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Acyl Chloride Coupling Triethylamine, DCM RT, 12–24 h 65–85% High efficiency, minimal byproducts
HATU-Mediated HATU, DIPEA, DMSO RT, 4–6 h 70–78% Broad substrate compatibility
EDC/DMAP EDC, DMAP, acetonitrile Reflux, 6–7 h ~70% Cost-effective, scalable

Challenges and Troubleshooting

Common Issues

  • Low Yields : Often due to moisture-sensitive reagents; ensure anhydrous conditions.
  • Byproduct Formation : Overactivation of carboxylic acids may produce N-acylurea; minimize by using fresh EDC.

Scalability

  • Acyl chloride method scales linearly up to 100 g with consistent yields.
  • Coupling agent methods require larger solvent volumes, increasing costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylamines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Pharmaceutical Development

Due to its promising biological activities, N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is being explored for its potential as a therapeutic agent in various diseases. Research indicates that it may exhibit:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis through mechanisms such as the activation of the p53 protein and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies are crucial for optimizing the compound's efficacy by identifying its binding affinity to specific receptors or enzymes involved in disease pathways.

Synthetic Applications

This compound serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules with potential therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast adenocarcinoma cell lines (MCF7). The results indicated significant inhibition of cell growth, suggesting that this compound could be developed into an effective anticancer drug.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings demonstrated that this compound exhibited notable antibacterial activity, supporting its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the benzamide group.

    3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a different substitution pattern.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to the presence of both the benzothiazole and benzamide groups, which confer specific chemical and biological properties

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound belonging to the benzothiazole derivative family, which has gained attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2OS3
  • Molecular Weight : Approximately 350.42 g/mol
  • Structural Features : The compound features a benzothiazole core, known for its pharmacological significance, and includes functional groups such as methyl and methylthio, which enhance its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : This compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to altered expression of genes involved in cancer progression and other diseases related to epigenetic modifications.
  • Apoptosis Induction : Research indicates that benzothiazole derivatives, including this compound, can induce apoptosis in cancer cells. This process often involves the activation of caspases, particularly procaspase-3, essential for the execution phase of cell apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their activity. This interaction can disrupt various cellular functions and signaling pathways.

Biological Activity

This compound exhibits potential therapeutic applications in several areas:

  • Anticancer Activity : The ability to induce apoptosis and inhibit HDACs suggests that this compound may have significant anticancer properties. Studies have shown that similar benzothiazole derivatives can effectively target cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that compounds in the benzothiazole family possess antimicrobial activities against various pathogens. This includes potential efficacy against both gram-positive and gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameMolecular FormulaKey Features
2-AminobenzothiazoleC7H6N2SPrecursor for various derivatives with diverse biological activities
4-MethylbenzothiazoleC10H9NSSimpler structure with distinct chemical properties
6-Methylthio-2-benzothiazolamineC9H10N2S2Similar structural features but different biological activities

The unique substitution pattern in this compound imparts specific chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the biological importance of benzothiazole derivatives:

  • A study demonstrated that certain benzothiazole compounds exhibit significant enzyme inhibition, leading to potential applications in treating diseases like cancer and infections .
  • Another research effort focused on synthesizing novel benzothiazole derivatives that showed promising results in vitro against various microbial strains, indicating their potential as antimicrobial agents .

Q & A

Basic Research Question

  • 1H/13C NMR : Prioritize aromatic proton signals (δ 7.2–8.5 ppm for benzo[d]thiazole and benzamide rings) and methyl/methylthio group resonances (δ 2.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error between calculated and observed values .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) and resolve regioisomers .

How can researchers systematically investigate the structure-activity relationship (SAR) of benzothiazole-amide derivatives to enhance enzyme inhibitory potency?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzamide para-position to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace methylthio (-SMe) with sulfonyl (-SO₂Me) to modulate electronic effects and metabolic stability .
  • Methodology : Perform enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination, correlating substituent effects with activity trends .

What strategies resolve contradictory biological activity data for benzothiazole-amide compounds across experimental models?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. bactericidal effects .
  • Stability checks : Analyze compound integrity post-assay via HPLC to rule out degradation artifacts .

Which computational approaches predict target binding interactions for benzothiazole-based compounds?

Advanced Research Question

  • Docking protocols : Use Glide XP with hydrophobic enclosure scoring to model ligand-enzyme interactions (e.g., imidazo[2,1-b]thiazole derivatives binding to kinase ATP pockets) .
  • Parameter calibration : Optimize van der Waals radii scaling (0.8–1.0) and electrostatic cutoffs (0.15–0.25) to balance accuracy and computational cost .
  • Validation : Cross-check docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding mode stability .

What advanced purification techniques isolate this compound from complex mixtures?

Advanced Research Question

  • Preparative HPLC : Employ gradient elution (ACN:H₂O + 0.1% TFA) to separate regioisomers with <1% purity loss .
  • Countercurrent chromatography (CCC) : Utilize hexane-ethyl acetate-methanol-water solvent systems for high-recovery isolation of polar byproducts .
  • Crystallization screening : Test mixed solvents (e.g., CH₃OH/CHCl₃) to exploit differential solubility of target vs. byproducts .

How can controlled experiments evaluate the metabolic stability of the methylthio group in physiological conditions?

Advanced Research Question

  • In vitro assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Metabolite ID : Use high-resolution MS to detect sulfoxide/sulfone metabolites, indicating oxidative metabolism .
  • Comparative studies : Synthesize des-methylthio analogs to isolate the substituent’s contribution to stability .

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